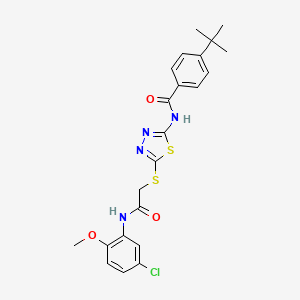

4-(tert-butyl)-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core, a tert-butyl substituent, and a 5-chloro-2-methoxyphenyl moiety linked via a thioether and amide bond. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for conferring diverse bioactivities, including antimicrobial, anticancer, and pesticidal properties .

Properties

IUPAC Name |

4-tert-butyl-N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3S2/c1-22(2,3)14-7-5-13(6-8-14)19(29)25-20-26-27-21(32-20)31-12-18(28)24-16-11-15(23)9-10-17(16)30-4/h5-11H,12H2,1-4H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATBAISLSTYMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives, as outlined below:

Key Observations :

- Bioactivity Trends: Thiadiazoles with halogenated aromatic substituents (e.g., 4-chlorophenyl) often exhibit enhanced cytotoxicity or antimicrobial activity compared to non-halogenated analogues .

- Role of Thioether Linkages : The thioether group in the target compound may mimic disulfide bonds in biological systems, enabling interactions with cysteine-rich enzymes or transporters .

- Impact of Lipophilicity : The tert-butyl group in the target compound likely improves pharmacokinetic properties relative to smaller alkyl chains (e.g., methyl or ethyl) in analogues .

Physicochemical and Spectroscopic Properties

- NMR Analysis : Thiadiazole protons typically resonate at δ 7.5–8.5 ppm in ¹H NMR, while tert-butyl groups appear as singlets near δ 1.3 ppm . Substituents on the benzamide ring (e.g., methoxy, chloro) cause predictable shifts; for instance, the 5-chloro-2-methoxyphenyl group would show signals at δ 3.8–4.0 ppm (OCH₃) and δ 7.2–7.5 ppm (aromatic protons) .

- Crystallography: Thiadiazole derivatives often form planar, π-stacked crystal structures. For example, 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazolyl)butyl]-benzamide crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 84.7° between the benzamide and oxadiazole rings .

Q & A

Q. Optimization strategies :

- Temperature control : Reflux in polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalyst selection : Anhydrous K₂CO₃ improves nucleophilic substitution efficiency in thioether formation .

- Purity monitoring : TLC at each step to isolate intermediates and minimize by-products .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 535.1) .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

(Advanced) How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

Stepwise approach :

Target identification :

- Use molecular docking (AutoDock Vina) to predict binding to kinases or GPCRs .

- Validate via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Pathway analysis :

- Western blotting to assess downstream protein phosphorylation (e.g., MAPK/ERK pathways) .

Cellular assays :

- MTT assay for cytotoxicity profiling across cell lines (IC₅₀ values) .

- Flow cytometry to evaluate apoptosis (Annexin V/PI staining) .

(Advanced) How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer:

Methodology :

- Systematic substitution :

- Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess potency shifts .

- Modify the thiadiazole ring to oxadiazole or triazole to evaluate ring flexibility .

- Biological testing :

- Measure IC₅₀ against target enzymes (e.g., COX-2) and compare with parent compound .

- Computational modeling :

- QSAR using Gaussian09 to correlate electronic properties (HOMO/LUMO) with activity .

(Advanced) What methodologies resolve contradictions in biological activity data across studies?

Answer:

Strategies :

- Assay standardization :

- Meta-analysis :

- Pool data from multiple studies (e.g., cytotoxicity IC₅₀ values) and apply statistical weighting .

- Orthogonal validation :

- Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

(Basic) What are common impurities during synthesis, and how are they addressed?

Answer:

Common impurities :

Q. Purification methods :

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .

- Column chromatography : Silica gel eluted with EtOAc/hexane (3:7) removes polar impurities .

(Advanced) How can in silico modeling predict pharmacokinetic properties?

Answer:

Tools and parameters :

- ADMET prediction : Use SwissADME to estimate LogP (target: 2–4), CYP450 inhibition, and BBB permeability .

- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess stability in lipid bilayers for bioavailability .

- Solubility prediction : Aqueous solubility via COSMO-RS (e.g., logS ≈ -4.5 indicates need for prodrug strategies) .

(Advanced) What strategies optimize bioavailability for in vivo studies?

Answer:

Approaches :

- Prodrug design : Introduce ester groups at the amide nitrogen to enhance intestinal absorption .

- Formulation : Nanoemulsions (e.g., Tween-80/PEG) improve aqueous solubility .

- Salt formation : Hydrochloride salts increase dissolution rates in gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.